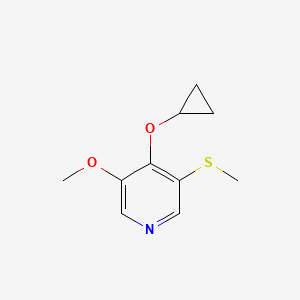
4-Cyclopropoxy-3-methoxy-5-(methylthio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine is a heterocyclic compound with the molecular formula C10H13NO2S It is characterized by the presence of a pyridine ring substituted with cyclopropoxy, methoxy, and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyclopropoxy-5-methoxy-4-(methylsulfanyl)pyridine with suitable reagents to introduce the desired substituents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
4-Cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine has several scientific research applications, including:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropoxy-5-methoxy-4-(methylsulfanyl)pyridine
- 4-Cyclopropoxy-3-methoxy-2-(methylsulfanyl)pyridine
- 3-Cyclopropoxy-4-methoxy-5-(methylsulfanyl)pyridine
Uniqueness
4-Cyclopropoxy-3-methoxy-5-(methylsulfanyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO2S |
|---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C10H13NO2S/c1-12-8-5-11-6-9(14-2)10(8)13-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
XEGQIOGJHRJYMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















